Pbd-bodipy

Descripción general

Descripción

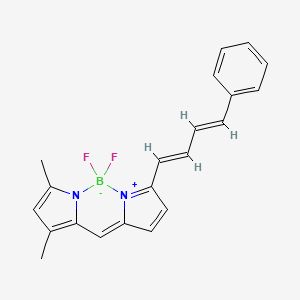

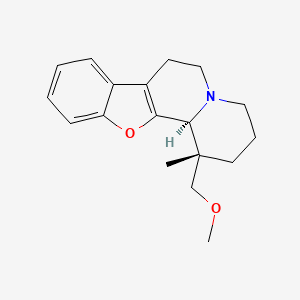

PBD-BODIPY es un colorante fluorescente utilizado para mediciones espectrofotométricas de reacciones de autooxidación. Su estructura química consiste en un núcleo de BODIPY (boro-dipirrometeno) funcionalizado con una unidad de ácido fenilborónico. El número CAS del compuesto es 148185-52-8 .

Aplicaciones Científicas De Investigación

PBD-BODIPY encuentra aplicaciones en varios campos:

Química: Se utiliza como una sonda para estudiar procesos de oxidación y antioxidantes que atrapan radicales.

Biología: Permite la visualización de procesos celulares que involucran la oxidación.

Medicina: Se está investigando para posibles aplicaciones terapéuticas.

Industria: Se emplea en control de calidad y monitoreo de procesos.

Mecanismo De Acción

El mecanismo de PBD-BODIPY implica su interacción con especies reactivas (radicales, oxígeno) durante la autooxidación. Actúa como un reportero para el estrés oxidativo y la actividad antioxidante. Los objetivos moleculares y las vías específicas varían según el contexto de uso.

Análisis Bioquímico

Biochemical Properties

Pbd-bodipy interacts with various biomolecules in biochemical reactions. It is used to measure the activity of radical-trapping antioxidants in cell-free assays . The co-autoxidation of the this compound signal carrier and a hydrocarbon co-substrate can be quantified by monitoring the loss of absorbance at 591 nm .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules during autoxidation reactions. It serves as a signal carrier, and its absorbance at 591 nm decreases as the reaction proceeds .

Métodos De Preparación

Rutas de síntesis:

PBD-BODIPY se puede sintetizar mediante varios métodos, incluyendo reacciones de condensación entre precursores de boro-dipirrometeno y derivados de ácido fenilborónico. Estas reacciones conducen a la formación del núcleo BODIPY con el grupo ácido fenilborónico unido.

Condiciones de reacción:

Las condiciones sintéticas específicas pueden variar, pero generalmente implican reflujo de los reactivos en solventes adecuados (como diclorometano o tolueno) bajo atmósfera inerte. Las temperaturas de reacción precisas, la estequiometría y los pasos de purificación son cruciales para obtener altos rendimientos.

Producción industrial:

Si bien this compound se utiliza principalmente en investigación, su producción a escala industrial implica rutas sintéticas similares, optimizadas para eficiencia y escalabilidad.

Análisis De Reacciones Químicas

PBD-BODIPY experimenta varias reacciones:

Oxidación: Puede participar en reacciones de autooxidación, donde actúa como una trampa de radicales. La co-autoxidación con co-sustratos de hidrocarburos se puede cuantificar mediante el seguimiento de la pérdida de absorción a 591 nm.

Detección de epoxidación: this compound sirve como una sonda fluorescente para detectar la actividad de epoxidación.

Los reactivos comunes incluyen iniciadores de radicales, oxígeno y sustratos de hidrocarburos. Los productos principales dependen de las condiciones específicas de la reacción.

Comparación Con Compuestos Similares

La singularidad de PBD-BODIPY radica en su núcleo de boro-dipirrometeno y la modificación del ácido fenilborónico. Compuestos similares incluyen otros derivados de BODIPY (por ejemplo, BODIPY-FL, BODIPY-TMR) y sondas fluorescentes relacionadas.

Recuerde que la versatilidad de this compound lo convierte en una herramienta valiosa para los investigadores de todas las disciplinas

Propiedades

IUPAC Name |

2,2-difluoro-4,6-dimethyl-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BF2N2/c1-16-14-17(2)25-21(16)15-20-13-12-19(26(20)22(25,23)24)11-7-6-10-18-8-4-3-5-9-18/h3-15H,1-2H3/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCNFXGIRMKAY-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

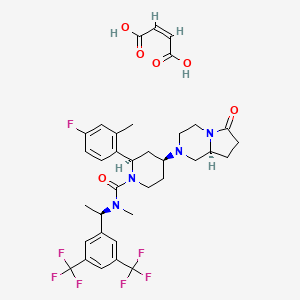

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)